molecular formula C34H37N5O B10850059 2-(2-(5-aminopentylamino)-3-(biphenyl-4-yl)-3,4-dihydroquinazolin-4-yl)-N-benzylacetamide

2-(2-(5-aminopentylamino)-3-(biphenyl-4-yl)-3,4-dihydroquinazolin-4-yl)-N-benzylacetamide

Cat. No.: B10850059
M. Wt: 531.7 g/mol
InChI Key: PHOBNPDRNIKURV-UHFFFAOYSA-N
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Description

KYS-05050 is a small organic molecule known for its ability to block voltage-gated calcium channels, specifically the T-type calcium channels. These channels play a crucial role in various physiological processes, including the regulation of neuronal excitability and the modulation of pain signals. KYS-05050 has been investigated for its potential therapeutic applications, particularly in the treatment of chronic pain and certain types of cancer .

Preparation Methods

The synthesis of KYS-05050 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of KYS-05050 is synthesized through a series of condensation reactions involving aromatic compounds and amines.

    Functional Group Introduction: Specific functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.

    Purification: The final compound is purified using techniques such as recrystallization and chromatography to obtain a high-purity product.

Industrial production methods for KYS-05050 may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness .

Chemical Reactions Analysis

KYS-05050 undergoes various chemical reactions, including:

    Oxidation: KYS-05050 can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involving KYS-05050 can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: KYS-05050 can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

KYS-05050 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, KYS-05050 is used as a tool compound to study the properties and functions of T-type calcium channels. It is also employed in the development of new synthetic methodologies.

    Biology: In biological research, KYS-05050 is used to investigate the role of T-type calcium channels in various physiological and pathological processes, including neuronal excitability and pain signaling.

    Medicine: KYS-05050 has shown potential as a therapeutic agent for the treatment of chronic pain and certain types of cancer. Its ability to block T-type calcium channels makes it a promising candidate for drug development.

    Industry: In the industrial sector, KYS-05050 is used in the development of new materials and chemical processes that require the modulation of calcium channel activity

Mechanism of Action

The mechanism of action of KYS-05050 involves the inhibition of T-type calcium channels, specifically the Cav3.1 and Cav3.2 subtypes. By blocking these channels, KYS-05050 reduces the influx of calcium ions into cells, thereby modulating neuronal excitability and pain signaling. The compound exerts its effects by binding to the channel pore and stabilizing it in an inactive state, preventing the flow of calcium ions .

Comparison with Similar Compounds

KYS-05050 can be compared with other T-type calcium channel blockers, such as KYS-05090S and mibefradil. While all these compounds share the ability to block T-type calcium channels, KYS-05050 is unique in its specific binding affinity and selectivity for the Cav3.1 and Cav3.2 subtypes. This selectivity makes KYS-05050 particularly effective in modulating pain signals and reducing chronic pain .

Similar Compounds

    KYS-05090S: Another T-type calcium channel blocker with similar analgesic effects.

    Mibefradil: A well-known T-type calcium channel blocker used in the treatment of hypertension and chronic pain.

KYS-05050 stands out due to its unique binding properties and potential therapeutic applications in both pain management and cancer treatment.

Properties

Molecular Formula

C34H37N5O

Molecular Weight

531.7 g/mol

IUPAC Name

2-[2-(5-aminopentylimino)-3-(4-phenylphenyl)-1,4-dihydroquinazolin-4-yl]-N-benzylacetamide

InChI

InChI=1S/C34H37N5O/c35-22-10-3-11-23-36-34-38-31-17-9-8-16-30(31)32(24-33(40)37-25-26-12-4-1-5-13-26)39(34)29-20-18-28(19-21-29)27-14-6-2-7-15-27/h1-2,4-9,12-21,32H,3,10-11,22-25,35H2,(H,36,38)(H,37,40)

InChI Key

PHOBNPDRNIKURV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2C3=CC=CC=C3NC(=NCCCCCN)N2C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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